molecular formula C6N6O3 B100035 4,9,14-trioxa-3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene CAS No. 16279-15-5

4,9,14-trioxa-3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene

Cat. No.: B100035
CAS No.: 16279-15-5
M. Wt: 204.1 g/mol
InChI Key: AVIIOEOPBJOTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is characterized by its unique structure, which consists of three oxadiazole rings fused to a benzene ring

Preparation Methods

The synthesis of benzo[1,2-c:3,4-c’:5,6-c’']tris[1,2,5]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,4,5-tetrazine with nitrous acid, followed by cyclization to form the oxadiazole rings . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Benzo[1,2-c:3,4-c’:5,6-c’']tris[1,2,5]oxadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzo[1,2-c:3,4-c’:5,6-c’']tris[1,2,5]oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which benzo[1,2-c:3,4-c’:5,6-c’']tris[1,2,5]oxadiazole exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with hypoxia-inducible factors, inhibiting their activity and thereby affecting cellular responses to low oxygen levels . The exact pathways and molecular targets are still under investigation, but its unique structure allows for specific interactions with various biomolecules.

Comparison with Similar Compounds

Benzo[1,2-c:3,4-c’:5,6-c’']tris[1,2,5]oxadiazole can be compared with other similar compounds such as:

The uniqueness of benzo[1,2-c:3,4-c’:5,6-c’']tris[1,2,5]oxadiazole lies in its three fused oxadiazole rings, which confer high thermal stability and specific reactivity patterns not seen in other similar compounds.

Properties

CAS No.

16279-15-5

Molecular Formula

C6N6O3

Molecular Weight

204.1 g/mol

IUPAC Name

4,9,14-trioxa-3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene

InChI

InChI=1S/C6N6O3/c7-1-2(8-13-7)4-6(12-15-11-4)5-3(1)9-14-10-5

InChI Key

AVIIOEOPBJOTOH-UHFFFAOYSA-N

SMILES

C12=NON=C1C3=NON=C3C4=NON=C24

Canonical SMILES

C12=NON=C1C3=NON=C3C4=NON=C24

Origin of Product

United States

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